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Compound of Interest

Compound Name: PF-3845

Cat. No.: B1684308 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of PF-3845, a potent and selective inhibitor of

Fatty Acid Amide Hydrolase (FAAH). It details its mechanism of action, pharmacokinetic and

pharmacodynamic properties, and its effects on the endocannabinoid system. This document is

intended to serve as a technical resource, offering detailed experimental protocols and

quantitative data to facilitate further research and development.

Introduction to PF-3845 and FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the

degradation of a class of bioactive lipids called fatty acid amides (FAAs). A primary substrate

for FAAH is anandamide (AEA), an endogenous cannabinoid that plays a crucial role in pain,

inflammation, and mood regulation.[1] By inhibiting FAAH, the levels of anandamide and other

FAAs are increased, leading to enhanced activation of cannabinoid receptors, primarily CB1

and CB2. This mechanism of action has positioned FAAH inhibitors as promising therapeutic

agents for a variety of conditions, potentially avoiding the undesirable psychoactive effects

associated with direct cannabinoid receptor agonists.[1][2]

PF-3845 is a highly potent and selective, irreversible inhibitor of FAAH.[3] It acts by covalently

modifying the catalytic serine nucleophile (Ser241) in the active site of the FAAH enzyme

through carbamylation.[1][4] This irreversible inhibition leads to a sustained elevation of
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anandamide levels in the brain and peripheral tissues, resulting in analgesic, anti-inflammatory,

and anxiolytic effects in various preclinical models.[5][6]

Quantitative Data for PF-3845
The following tables summarize the key quantitative data reported for PF-3845.

Table 1: In Vitro Potency of PF-3845

Parameter Species Value Reference

Ki Human FAAH 0.23 µM [3]

IC50 Human FAAH 7.6 nM [4]

IC50 Rat FAAH 58 nM [4]

Table 2: In Vivo Pharmacodynamic Effects of PF-3845 in Rodents
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Species Dose Route Effect

Fold
Increase
(vs.
Vehicle)

Tissue
Referenc
e

Mouse 10 mg/kg i.p.
FAAH

Inhibition
>95% Brain [3]

Mouse 10 mg/kg i.p.

Anandamid

e (AEA)

Levels

~10-fold Brain [7]

Rat 10 mg/kg p.o.

Anandamid

e (AEA)

Levels

>10-fold Brain [3]

Mouse 10 mg/kg i.p.

Palmitoylet

hanolamid

e (PEA)

Levels

>10-fold Brain [3]

Mouse 10 mg/kg i.p.

Oleoyletha

nolamide

(OEA)

Levels

>10-fold Brain [3]

Table 3: In Vivo Efficacy of PF-3845 in a Rat Model of Inflammatory Pain (CFA)

Dose (p.o.) Time Post-Dose (h)
Inhibition of
Mechanical
Allodynia (%)

Reference

3 mg/kg 4 Significant [3]

10 mg/kg 4
Equivalent to

Naproxen (10 mg/kg)
[3]

30 mg/kg 4
Greater than

Naproxen (10 mg/kg)
[3]
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Signaling Pathways
Inhibition of FAAH by PF-3845 leads to an accumulation of anandamide, which then activates

cannabinoid receptors. This initiates downstream signaling cascades that are crucial for its

therapeutic effects.
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Caption: FAAH inhibition by PF-3845 increases anandamide levels, leading to CB1/CB2

receptor activation and downstream signaling.

Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization

of PF-3845.

FAAH Inhibition Assay (Fluorescence-Based)
This protocol describes a common method to determine the in vitro potency of FAAH inhibitors.
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Preparation

Assay Procedure

Detection & Analysis

Prepare PF-3845 serial dilutions
(e.g., in DMSO)

Add PF-3845 or vehicle (DMSO)
to microplate wells

Prepare recombinant human FAAH solution
in assay buffer

Add FAAH solution to wells

Prepare FAAH substrate solution
(e.g., AMC-arachidonoyl amide)

Initiate reaction by adding substrate

Pre-incubate at 37°C for 5-15 min

Incubate at 37°C for 30 min

Read fluorescence
(Ex: 340-360 nm, Em: 450-465 nm)

Calculate % inhibition relative to vehicle control

Plot % inhibition vs. log[PF-3845]
to determine IC50

Click to download full resolution via product page
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Caption: Workflow for a fluorescence-based FAAH inhibition assay to determine the IC50 of

PF-3845.

Protocol:

Reagent Preparation:

Prepare a stock solution of PF-3845 in DMSO. Perform serial dilutions to obtain a range of

concentrations.

Dilute recombinant human FAAH in assay buffer (e.g., Tris-HCl with detergent).

Prepare the fluorogenic substrate, such as AMC-arachidonoyl amide, in an appropriate

solvent.

Assay Execution:

In a 96-well microplate, add a small volume of the PF-3845 dilutions or vehicle (DMSO) to

the respective wells.

Add the diluted FAAH enzyme solution to all wells except for the background controls.

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor

binding.

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

Data Acquisition and Analysis:

Measure the fluorescence intensity using a microplate reader with excitation and emission

wavelengths appropriate for the fluorophore (e.g., Ex: 340-360 nm, Em: 450-465 nm for

AMC).

Subtract the background fluorescence from all readings.
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Calculate the percentage of inhibition for each PF-3845 concentration relative to the

vehicle control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP) for
Selectivity
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a

large number of enzymes in a complex proteome.
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Proteome Treatment

Probe Labeling & Separation

Analysis

Prepare proteome
(e.g., brain tissue lysate)

Incubate proteome with PF-3845
or vehicle (DMSO)

Add broad-spectrum serine hydrolase probe
(e.g., FP-Rhodamine)

Quench labeling reaction

Separate proteins by SDS-PAGE

Scan gel for fluorescence

Analyze band intensities.
Reduced intensity indicates inhibition.

Click to download full resolution via product page

Caption: Experimental workflow for competitive activity-based protein profiling (ABPP) to

assess inhibitor selectivity.

Protocol:
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Proteome Preparation:

Homogenize tissue (e.g., mouse brain) in a suitable buffer and prepare a lysate by

centrifugation.

Determine the protein concentration of the lysate.

Inhibitor Incubation:

Pre-incubate aliquots of the proteome with PF-3845 at various concentrations or with a

vehicle control (DMSO) for a specified time at 37°C.

Probe Labeling:

Add a broad-spectrum, fluorescently tagged activity-based probe for serine hydrolases

(e.g., FP-Rhodamine) to each proteome sample.

Incubate to allow the probe to covalently label the active sites of serine hydrolases that are

not blocked by PF-3845.

Analysis:

Quench the labeling reaction by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE.

Visualize the labeled proteins by in-gel fluorescence scanning.

A reduction in the fluorescence intensity of a specific band in the PF-3845-treated lanes

compared to the vehicle lane indicates inhibition of that particular enzyme. The high

selectivity of PF-3845 is demonstrated by the specific disappearance of the FAAH band

with minimal to no change in the intensity of other bands.[8]

Quantification of Anandamide in Brain Tissue by LC-
MS/MS
This protocol outlines the steps for measuring anandamide levels in brain tissue following the

administration of PF-3845.
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Sample Preparation

LC-MS/MS Analysis

Quantification

Administer PF-3845 or vehicle to animals

Harvest brain tissue at a specific time point

Homogenize tissue in organic solvent
(e.g., acetonitrile) with internal standard

Perform lipid extraction and protein precipitation

Evaporate solvent and reconstitute sample

Inject sample into LC-MS/MS system

Separate lipids by reverse-phase chromatography

Detect and quantify anandamide and internal standard
using mass spectrometry (MRM mode)

Calculate anandamide concentration
in the tissue sample

Generate a standard curve

Click to download full resolution via product page

Caption: Workflow for the quantification of anandamide in brain tissue using LC-MS/MS.
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Protocol:

Sample Collection:

Administer PF-3845 or vehicle to the animals.

At the desired time point, euthanize the animals and rapidly dissect the brain tissue.

Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of

anandamide.

Lipid Extraction:

Weigh the frozen brain tissue and homogenize it in a cold organic solvent (e.g.,

acetonitrile) containing a known amount of a deuterated anandamide internal standard

(e.g., AEA-d8).

Centrifuge the homogenate to pellet the precipitated proteins.

Collect the supernatant containing the lipids.

Sample Preparation for LC-MS/MS:

Evaporate the solvent from the supernatant under a stream of nitrogen.

Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry

(LC-MS/MS) system.

Separate the lipids using a reverse-phase column (e.g., C18).

Detect and quantify anandamide and the internal standard using multiple reaction

monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions

for anandamide and its deuterated standard are used for detection.
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Quantification:

Prepare a standard curve using known concentrations of anandamide.

Calculate the concentration of anandamide in the brain tissue samples by comparing the

peak area ratio of endogenous anandamide to the internal standard against the standard

curve.[6][9]

Conclusion
PF-3845 is a powerful research tool and a potential therapeutic candidate due to its high

potency and selectivity for FAAH. By irreversibly inhibiting this key enzyme, PF-3845 robustly

and sustainably elevates endogenous anandamide levels, leading to significant

pharmacological effects in preclinical models of pain and neuroinflammation. The detailed

protocols and quantitative data provided in this guide are intended to support the scientific

community in further exploring the therapeutic potential of FAAH inhibition and the role of the

endocannabinoid system in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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